molecular formula C14H18O4 B11942368 Ethyl 3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate

Ethyl 3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate

Cat. No.: B11942368
M. Wt: 250.29 g/mol
InChI Key: ZUMNCFHMMUZTJY-UHFFFAOYSA-N
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Description

Ethyl 3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of cinnamic acid esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate typically involves the esterification of 4-ethoxy-3-methoxycinnamic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxy and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-ethoxy-3-methoxycinnamic acid or 4-ethoxy-3-methoxybenzaldehyde.

    Reduction: Ethyl 3-(4-ethoxy-3-methoxyphenyl)propan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s ethoxy and methoxy groups enhance its ability to interact with biological membranes, potentially affecting membrane fluidity and permeability. Additionally, its phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, influencing protein function and signaling pathways.

Comparison with Similar Compounds

Ethyl 3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate can be compared with other cinnamic acid esters, such as:

    Ethyl 3-(4-methoxyphenyl)prop-2-enoate: Lacks the ethoxy group, which may result in different chemical and biological properties.

    Ethyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate: Contains a hydroxy group instead of an ethoxy group, potentially altering its reactivity and interactions with biological targets.

    2-Ethylhexyl 3-(4-methoxyphenyl)prop-2-enoate: A longer alkyl chain ester, which may affect its solubility and application in different fields.

This compound stands out due to its unique combination of ethoxy and methoxy substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-4-17-12-8-6-11(10-13(12)16-3)7-9-14(15)18-5-2/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMNCFHMMUZTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)OCC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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